4-(2-Cyanophenylmethoxy)phenylboronic acid
Overview
Description
4-(2-Cyanophenylmethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-cyanophenylmethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 4-(2-Cyanophenylmethoxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, similar to other boronic acids . The cyanophenylmethoxy group may enhance the compound’s binding affinity or selectivity for certain targets .
Biochemical Pathways
this compound may participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by the formation of a new carbon–carbon bond .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets . For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the levels of the enzyme’s substrates or products.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, the compound’s ability to form reversible covalent bonds with its targets could be affected by changes in pH.
Biochemical Analysis
Biochemical Properties
4-(2-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The boronic acid group in this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with cell surface glycans, affecting cell signaling and communication . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, through its boronic acid group, leading to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . The reversible covalent bonding with diols and hydroxyl groups allows this compound to modulate various biochemical pathways effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The boronic acid group allows this compound to participate in reactions that form complex organic molecules, contributing to its metabolic versatility .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form reversible covalent bonds with diols and hydroxyl groups facilitates its transport across cell membranes and its distribution within various tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The boronic acid group plays a crucial role in its localization by enabling interactions with specific biomolecules and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-cyanophenylmethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-cyanophenylmethanol attacks the boron atom of 4-bromophenylboronic acid, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and bases such as potassium carbonate or sodium hydroxide, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanophenylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.
Substitution: Electrophiles such as bromine or chlorine can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 4-(2-Aminophenylmethoxy)phenylboronic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(2-Cyanophenylmethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boronate esters.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Methoxyphenylboronic acid: Similar to 4-(2-Cyanophenylmethoxy)phenylboronic acid but with a methoxy group instead of a cyanophenylmethoxy group.
4-Formylphenylboronic acid: Contains a formyl group, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of the 2-cyanophenylmethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous.
Properties
IUPAC Name |
[4-[(2-cyanophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXMTNIYDUFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655553 | |
Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-43-6 | |
Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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